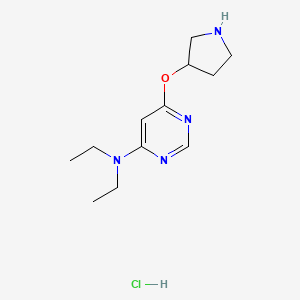
Guanosine, 2'-C-methyl-6-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 2’-C-methyl-6-O-methyl- is a modified nucleoside analog with the molecular formula C12H17N5O5 and a molecular weight of 311.29 g/mol. This compound is known for its significant antiviral properties, particularly against RNA viruses such as hepatitis C and respiratory syncytial virus (RSV). It is a derivative of guanosine, where the 2’-carbon and the 6-oxygen positions are methylated, enhancing its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-C-methyl-6-O-methyl- typically involves the methylation of guanosine at the 2’-carbon and 6-oxygen positions. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective methylation. Common reagents used in these reactions include methyl iodide and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine, 2’-C-methyl-6-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, methyl iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methylated positions.
Wissenschaftliche Forschungsanwendungen
Guanosine, 2’-C-methyl-6-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes involved in nucleic acid metabolism.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs, particularly against RNA viruses like hepatitis C and RSV.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of nucleic acid chemistry.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-C-methyl-6-O-methyl- involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of RNA viruses. The methylation at the 2’-carbon and 6-oxygen positions enhances its stability and resistance to enzymatic degradation, making it more effective as an antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Bemnifosbuvir (AT-527): Another guanosine analog with antiviral properties.
2’-F-2’-C-methyl guanosine: A similar compound with fluorine substitution at the 2’-carbon position.
Comparison: Guanosine, 2’-C-methyl-6-O-methyl- is unique due to its dual methylation, which enhances its stability and antiviral activity compared to other guanosine analogs. While compounds like Bemnifosbuvir and 2’-F-2’-C-methyl guanosine also exhibit antiviral properties, the specific modifications in Guanosine, 2’-C-methyl-6-O-methyl- provide distinct advantages in terms of resistance to enzymatic degradation and effectiveness against a broader range of RNA viruses .
Eigenschaften
Molekularformel |
C12H17N5O5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
(3R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1 |
InChI-Schlüssel |
OAIGYKVLSKBAJZ-VDXLJIONSA-N |
Isomerische SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


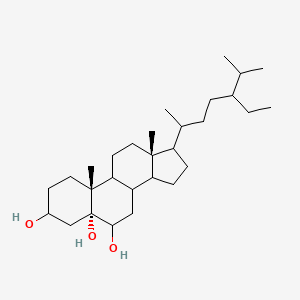
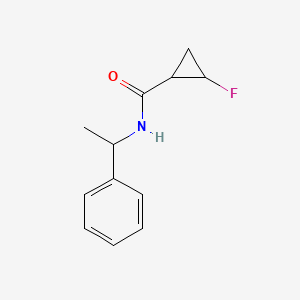
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
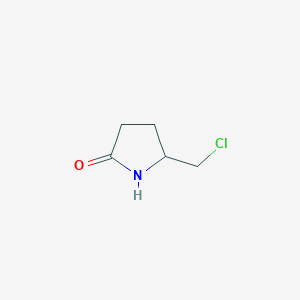

![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)

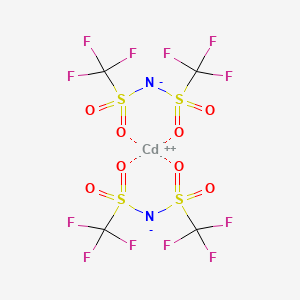
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
